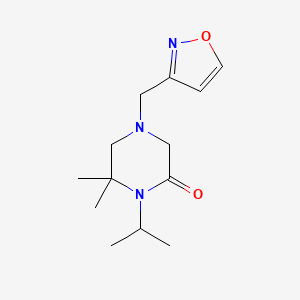
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one, also known as MPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use as a drug candidate. This compound is a pyrrolidinone derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways and the regulation of intracellular calcium levels. It has also been shown to have an effect on the activity of certain ion channels and neurotransmitter receptors.
Biochemical and physiological effects:
Studies have shown that 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the regulation of glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also relatively stable and easy to synthesize.
However, there are some limitations to the use of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, its effects on different cell types and tissues may vary, which can make it difficult to generalize findings.
将来の方向性
There are several future directions for research on 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one. One area of interest is its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential for use in the treatment of depression and other psychiatric disorders.
Another area of interest is its potential for use in the regulation of glucose metabolism and insulin sensitivity. It may have potential for use in the treatment of type 2 diabetes and other metabolic disorders.
Overall, 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one is a promising compound that has the potential for use in a variety of scientific research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves the reaction of 3-(2-pyridyloxy)aniline with 1-methyl-2-pyrrolidinone. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential for use in drug development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. This receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-10-8-14(16(19)20)18-12-5-4-6-13(11-12)21-15-7-2-3-9-17-15/h2-7,9,11,14,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOUCMEWOPTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)



![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)